amine hydrochloride CAS No. 1240591-00-7](/img/structure/B6343971.png)

[(2E)-2-Methyl-3-phenylprop-2-en-1-yl](propan-2-yl)amine hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

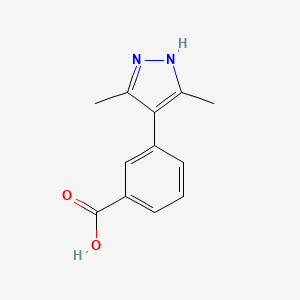

[(2E)-2-Methyl-3-phenylprop-2-en-1-yl](propan-2-yl)amine hydrochloride], also known as 2-Methyl-3-phenylprop-2-en-1-ylpropan-2-amine hydrochloride, is a synthetic organic compound that is used in a variety of scientific research applications. It is a derivative of the amino acid phenylalanine and is a member of the class of compounds known as amines. It is a white, crystalline solid with a melting point of approximately 65°C. The compound has a molecular weight of 222.7 g/mol and a chemical formula of C9H14ClN.

Scientific Research Applications

1. Pharmacological Characterization

- (Grimwood et al., 2011) described a novel κ-opioid receptor antagonist with potential for treating depression and addiction disorders.

2. Synthesis and Structural Analysis

- (Salian et al., 2018) focused on the synthesis and crystal structures of chalcone derivatives, including structural analysis through X-ray diffraction.

- (Peng et al., 2013) discussed the synthesis of (R)-1-(1H-indol-3-yl) propan-2-amines from ketones, providing insights into efficient synthetic routes.

3. Spectroscopic Studies

- (Nycz et al., 2016) identified novel cathinones and explored spectroscopic methods for their identification.

- (Chapman, 2017) reported NMR spectra of various psychoactive substances, contributing to forensic and harm-reduction efforts.

4. Chemical Reactions and Libraries

- (Roman, 2013) generated a diverse library of compounds through alkylation and ring closure reactions using a specific ketonic Mannich base.

5. Biological Applications

- (Carreon et al., 2014) synthesized a cationic polythiophene derivative for DNA binding and potential gene delivery applications.

- (Aly et al., 2015) modified radiation-induced hydrogels through a condensation reaction with various amines for potential medical applications.

properties

IUPAC Name |

(E)-2-methyl-3-phenyl-N-propan-2-ylprop-2-en-1-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N.ClH/c1-11(2)14-10-12(3)9-13-7-5-4-6-8-13;/h4-9,11,14H,10H2,1-3H3;1H/b12-9+; |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTEQFKOTZYCRPG-NBYYMMLRSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCC(=CC1=CC=CC=C1)C.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)NC/C(=C/C1=CC=CC=C1)/C.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20ClN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.76 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Hexahydrofuro[3,2-b]furan-3,6-diyl bis(trifluoromethanesulfonate), 95%](/img/structure/B6343892.png)

![tert-Butyl 8-amino-2-oxa-5-azaspiro[3.5]nonane-5-carboxylate](/img/structure/B6343900.png)

![Rel-t-butyl N-[(3aR,5S,6aS)-octahydrocyclopenta[c]pyrrol-5-yl]carbamate](/img/structure/B6343908.png)

![4-(2-Ethoxyphenyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B6343917.png)

![7-Bromo-4-oxo-1,4-dihydro-[1,5]naphthyridine-2-carboxylic acid ethyl ester](/img/structure/B6343924.png)

![1-[4-(3-Chlorophenoxy)butyl]piperazine](/img/structure/B6343928.png)

amine](/img/structure/B6343933.png)

![(Propan-2-yl)({[4-(trifluoromethyl)phenyl]methyl})amine hydrochloride](/img/structure/B6343935.png)

amine hydrochloride](/img/structure/B6343943.png)

![2-Bromo-6-methoxy-4-{[(propan-2-yl)amino]methyl}phenol hydrochloride](/img/structure/B6343950.png)

![1-{[(Propan-2-yl)amino]methyl}naphthalen-2-ol hydrochloride](/img/structure/B6343956.png)

amine hydrochloride](/img/structure/B6343968.png)